

Pre-clinical Safety and Toxicity Profile of AV-5080: A Technical Overview

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Compound of Interest		
Compound Name:	AV-5080	
Cat. No.:	B11034536	Get Quote

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Abstract

AV-5080 is an investigational, orally bioavailable small molecule inhibitor of the influenza virus neuraminidase, an enzyme critical for viral replication and propagation. Developed to address the limitations of existing antiviral therapies, including the emergence of resistant strains, **AV-5080** has demonstrated potent anti-influenza activity in pre-clinical models. This technical guide provides a comprehensive summary of the publicly available pre-clinical data on the safety and toxicity profile of **AV-5080**, compiled from published abstracts and conference proceedings. The data indicates a favorable preliminary safety profile, with no signs of genotoxicity or cardiotoxicity observed in key in vitro and in vivo safety pharmacology studies.

Introduction

AV-5080, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, is a novel drug candidate for the treatment of influenza.[1] Its mechanism of action is the potent and specific inhibition of the influenza neuraminidase enzyme. Pre-clinical efficacy studies have shown that **AV-5080** is highly active against various influenza A and B strains, including those resistant to oseltamivir.[1] The transition from a promising efficacy candidate to a viable clinical drug necessitates a thorough evaluation of its safety and toxicity. This document outlines the key pre-clinical safety pharmacology studies conducted on **AV-5080**.



Summary of Pre-clinical Safety and Pharmacokinetic Data

The following tables summarize the key findings from pre-clinical safety pharmacology and pharmacokinetic evaluations of **AV-5080**.

Table 1: Safety Pharmacology - In Vitro/In Vivo Toxicity

Profile

Assay Type	Study Type	Key Finding	Reference
Genotoxicity	In Vitro	AMES Test: No evidence of mutagenicity.	[1]
Genotoxicity	In Vivo	Chromosomal Aberration: No clastogenicity observed.	[1]
Cardiotoxicity	In Vitro	hERG Test: No signs of cardiotoxicity.	[1]

Table 2: Pre-clinical Pharmacokinetics

Parameter	Species	Result	Reference
Plasma Stability	Rat, Dog, Human	>93% of compound remaining after 24 hours.	
PK Studies	Rat, Dog	Oral and intravenous studies performed.	-

Experimental Protocols

While detailed, step-by-step protocols from the specific studies on **AV-5080** are not publicly available, this section describes the standard methodologies for the cited experiments, providing a framework for understanding how the safety data was generated.



Bacterial Reverse Mutation Assay (AMES Test)

- Objective: To assess the mutagenic potential of AV-5080 by determining if it can induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.
- Methodology:
 - Histidine-dependent (his-) strains of S. typhimurium and tryptophan-dependent (trp-) strains of E. coli are used. These strains cannot grow in a histidine or tryptophan-deficient medium unless a reverse mutation (back mutation) occurs.
 - The bacterial strains are exposed to various concentrations of AV-5080, both with and without a metabolic activation system (S9 mix, typically derived from rat liver homogenate) to mimic mammalian metabolism.
 - Positive controls (known mutagens) and negative (vehicle) controls are run in parallel.
 - The treated bacteria are plated on a minimal agar medium. The number of revertant colonies (colonies that have undergone mutation and can now synthesize the required amino acid) is counted after a standard incubation period.
 - A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. For AV-5080, no such increase was observed.

In Vivo Chromosomal Aberration Assay

- Objective: To determine the potential of AV-5080 to induce structural damage to chromosomes (clastogenicity) in mammalian cells.
- Methodology:
 - A relevant rodent species (e.g., rats or mice) is administered AV-5080, typically via the intended clinical route of administration, at multiple dose levels.
 - A vehicle control and a positive control (a known clastogen) are also included.



- At pre-determined time points after dosing, bone marrow cells are harvested from the animals.
- The cells are treated with a mitotic spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division, when chromosomes are most visible.
- Cells are harvested, fixed, and spread onto microscope slides. Chromosomes are then stained.
- A large number of metaphase cells (typically 100-200 per animal) are analyzed microscopically for chromosomal abnormalities, such as breaks, gaps, and rearrangements.
- A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential. AV-5080 showed no signs of causing such aberrations.

hERG Potassium Channel Assay

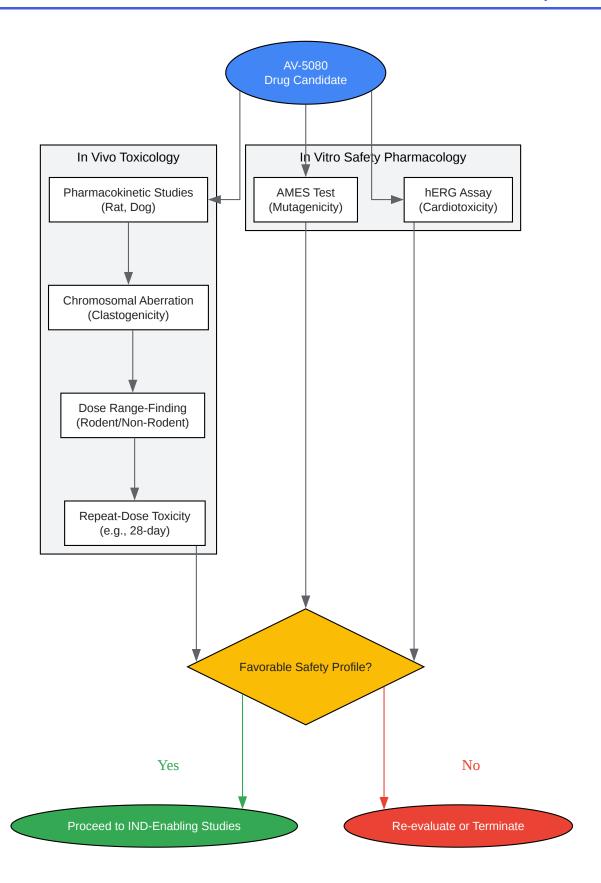
- Objective: To assess the potential of AV-5080 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, an activity associated with an increased risk of cardiac arrhythmia (specifically, QT interval prolongation).
- Methodology:
 - A mammalian cell line (e.g., HEK-293 or CHO cells) stably expressing the hERG channel is used.
 - The electrophysiological effects of a range of concentrations of AV-5080 on the hERG channel currents are measured using patch-clamp electrophysiology.
 - The cells are exposed to the test compound, and the potassium current flowing through the hERG channels is recorded before and after application.
 - The concentration of AV-5080 that causes 50% inhibition of the hERG current (IC50) is determined.



 A potent inhibition of the hERG channel (typically indicated by a low IC50 value) suggests a potential for cardiotoxicity. The studies on AV-5080 found no signs of cardiotoxicity, indicating a favorable profile in this assay.

Visualizations: Workflows and Pathways
Diagram 1: General Pre-clinical Safety Assessment
Workflow





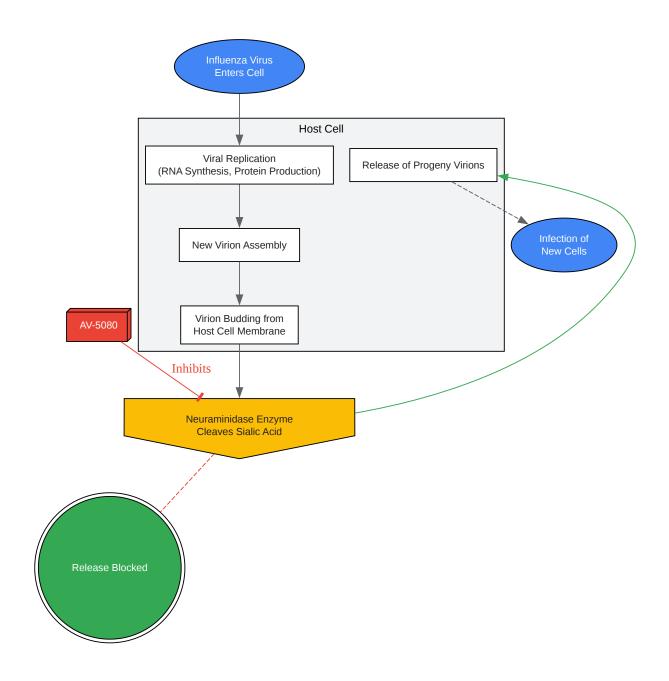
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Caption: A generalized workflow for pre-clinical safety and toxicity assessment of a new drug candidate.

Diagram 2: AV-5080 Mechanism of Action in Influenza Replication





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Caption: **AV-5080** inhibits neuraminidase, preventing the release of new virions from the host cell.

Conclusion

The available pre-clinical data on **AV-5080** suggests a promising safety profile. Key in vitro and in vivo studies for genotoxicity and cardiotoxicity revealed no adverse signals. These findings, coupled with its potent efficacy against influenza viruses, supported the continued development of **AV-5080** into clinical trials. A comprehensive understanding of its long-term toxicity and safety in humans will be determined through the ongoing and completed Phase 1, 2, and 3 clinical studies. Researchers should consult the full study publications and regulatory submissions for more detailed quantitative data as they become available.

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References

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